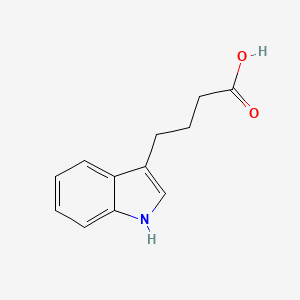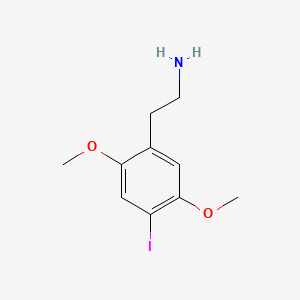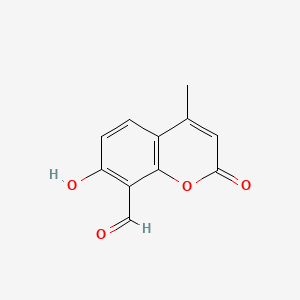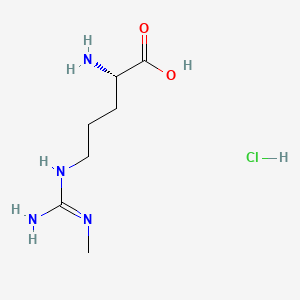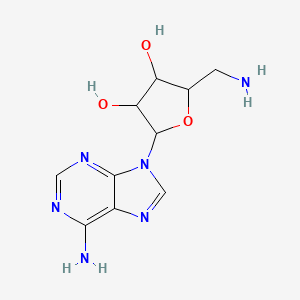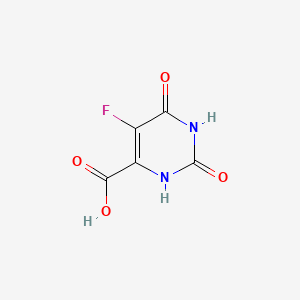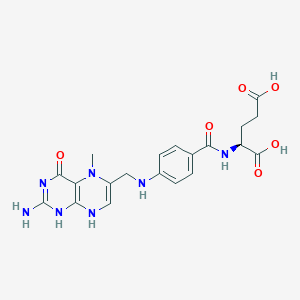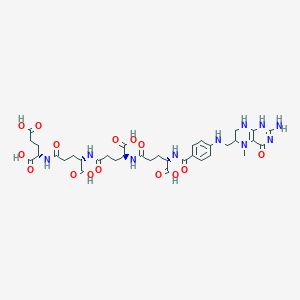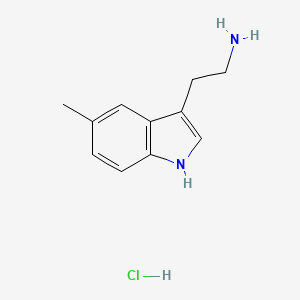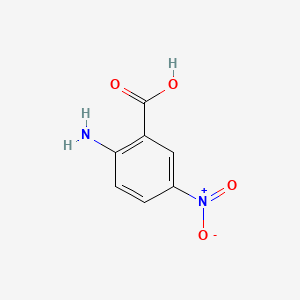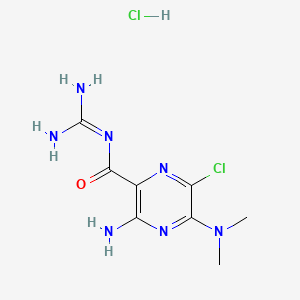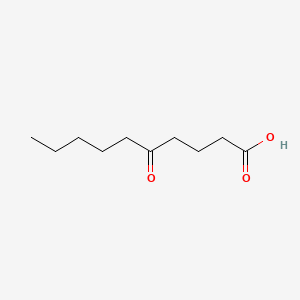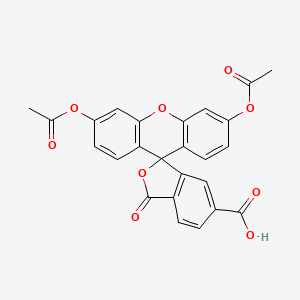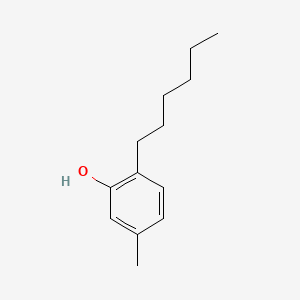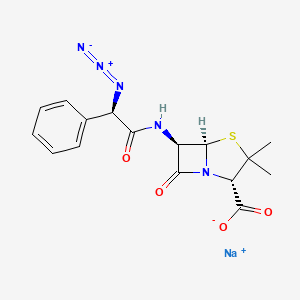
Azidocillin sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azidocillin sodium is an organic sodium salt. It contains an azidocillin(1-).
Aplicaciones Científicas De Investigación
Pharmacokinetics in Healthy Adults : Bergan and Sørensen (1980) conducted cross-over studies on healthy volunteers with azidocillin-sodium, analyzing its pharmacokinetics at different dosages and forms, including tablets, suspensions, and injections. They observed varying serum half-life values and bioavailability, providing insight into its biopharmaceutical properties (Bergan & Sørensen, 1980).
Clinical Effectiveness in Scarlet Fever : Bengtsson, Holmgren, and Tunevall (1969) compared the clinical effect of azidocillin with penicillin V in treating scarlet fever. Their study highlighted azidocillin's effectiveness against Haemophilus influenzae and its relation to respiratory tract disease post-treatment (Bengtsson, Holmgren, & Tunevall, 1969).
Pseudomonas Infections of the Lung : Daikos et al. (1979) examined the efficacy of azlocillin in treating serious Pseudomonas infections of the respiratory tract, noting its good penetration into bronchial secretions and high in vitro potency (Daikos, Giamarellou, Hadjipolydorou, & Kanellakopoulou, 1979).
Treatment of Acute Otitis Media : Bergholtz, Hallander, and Rudberg (1973) investigated azidocillin's clinical effect in patients with acute otitis media. The study highlighted its effectiveness against penicillin-sensitive bacteria, including Haemophilus influenzae (Bergholtz, Hallander, & Rudberg, 1973).
Treatment of Chest Infections : Raeburn and Devine (1973) reported on the use of azidocillin in treating respiratory infections. They noted improvements in most patients, with variations in serum levels based on administration method (Raeburn & Devine, 1973).
Antibacterial Activity Studies : Soares and Trabulsi (1979) evaluated the antimicrobial activity of azlocillin against various clinical isolates, finding it particularly effective against Pseudomonas strains (Soares & Trabulsi, 1979).
Pharmacokinetics in Children with Cystic Fibrosis : Bergan and Michalsen (1979) studied azlocillin's pharmacokinetics in children with cystic fibrosis, noting its altered serum concentrations and elimination kinetics in this patient group (Bergan & Michalsen, 1979).
Propiedades
Número CAS |
35334-12-4 |
|---|---|
Nombre del producto |
Azidocillin sodium salt |
Fórmula molecular |
C16H16N5NaO4S |
Peso molecular |
397.4 g/mol |
Nombre IUPAC |
sodium;(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H17N5O4S.Na/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
Clave InChI |
DKUPMJBOYNDXNY-BQQXAYLNSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)[O-])C.[Na+] |
Apariencia |
Solid powder |
Otros números CAS |
35334-12-4 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Azidocillin sodium salt; Globacillin; Nalpen; Longatren; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



